(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a nitrile-functionalized ene derivative featuring a thiazole core. Its structure includes a benzyloxy-methoxyphenyl moiety and a 2,4-dimethylphenyl-substituted thiazole ring.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2S/c1-19-9-11-24(20(2)13-19)25-18-33-28(30-25)23(16-29)14-22-10-12-26(27(15-22)31-3)32-17-21-7-5-4-6-8-21/h4-15,18H,17H2,1-3H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMATLYMIJXMC-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield an α,β-unsaturated ketone.
Thiazole Formation: The thiazole ring is formed through the cyclization of a thioamide with an α-haloketone under acidic conditions.
Nitrile Formation: The nitrile group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific thiazole moiety in this compound enhances its interaction with biological targets involved in cancer pathways .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. The incorporation of the benzyloxy and methoxy groups may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Studies have demonstrated that such compounds can exhibit activity against a range of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Research into similar structures has revealed that thiazole-containing compounds can act as inhibitors for various enzymes linked to metabolic disorders and cancer. The specific interactions of the thiazole ring with enzyme active sites could lead to the development of new therapeutic agents targeting these enzymes .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's structural characteristics may facilitate charge transport and improve device efficiency .
Photophysical Properties
Studies have shown that compounds with similar structures exhibit interesting photophysical properties, including fluorescence and phosphorescence. These properties can be exploited in sensors or imaging applications where specific light-emitting characteristics are required .
Synthesis of Related Compounds
This compound serves as an important synthetic intermediate in the preparation of more complex molecules. Its reactivity allows for further derivatization through various chemical reactions such as nucleophilic substitution or cross-coupling reactions. This versatility is crucial for the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Core Backbone and Functional Groups
The compound shares a common prop-2-enenitrile backbone and thiazol-2-yl group with several analogs. Key structural variations arise from substituents on the aromatic rings and thiazole core:
*Calculated based on molecular formulas.
Key Observations :
- Substituent Diversity : The target compound’s 2,4-dimethylphenyl group on the thiazole provides steric bulk and moderate electron-donating effects, contrasting with 3-nitrophenyl (electron-withdrawing) or 3,4-dimethoxyphenyl (strong electron-donating) .
- Benzyloxy vs. Methoxy : The benzyloxy group in the target enhances lipophilicity compared to simpler methoxy substituents .
Physicochemical Properties
Solubility and Lipophilicity
Steric and Electronic Effects
- Electron-Withdrawing Groups : Nitro substituents in increase electrophilicity, which may influence reactivity in nucleophilic environments.
Biological Activity
The compound (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.52 g/mol. The compound features a thiazole ring, methoxy and benzyloxy substituents, which are critical for its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have been shown to inhibit cancer cell proliferation by inducing apoptosis and inhibiting metastasis. A study demonstrated that related compounds suppressed the migration of hepatocellular carcinoma (HCC) cells by modulating epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Various studies have highlighted that thiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Methoxy and Benzyloxy Groups : These groups enhance lipophilicity, improving membrane permeability and potentially increasing bioavailability.
- Thiazole Ring : Known for its role in biological activity, modifications at this position can significantly alter the compound's potency against various biological targets.
Case Studies
- Anti-Metastatic Effects : In a recent study on a related benzofuran derivative, it was found to inhibit HCC cell migration through downregulation of integrin α7 and matrix metalloproteinase 9 (MMP-9), suggesting similar potential for the thiazole-containing compound .
- Antibacterial Activity : A comparative study showed that thiazole derivatives exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
